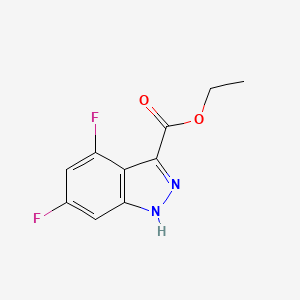

Ethyl 4,6-difluoro-1H-indazole-3-carboxylate

Description

Ethyl 4,6-difluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative characterized by fluorine substituents at positions 4 and 6 of the indazole core and an ethyl ester group at position 3. Indazoles are heterocyclic compounds with a benzene ring fused to a pyrazole ring, making them valuable scaffolds in medicinal chemistry due to their bioisosteric properties and metabolic stability. Fluorination at specific positions often enhances pharmacokinetic properties, such as improved membrane permeability and resistance to oxidative degradation .

However, structurally analogous compounds—Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9) and Ethyl 5,6-dichloro-1H-indazole-3-carboxylate (CAS 885278-50-2)—are documented . These analogs differ in substituent positions (5,6 vs. 4,6) and halogens (F vs. Cl), offering insights into structure-activity relationships (SAR).

Properties

Molecular Formula |

C10H8F2N2O2 |

|---|---|

Molecular Weight |

226.18 g/mol |

IUPAC Name |

ethyl 4,6-difluoro-1H-indazole-3-carboxylate |

InChI |

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-8-6(12)3-5(11)4-7(8)13-14-9/h3-4H,2H2,1H3,(H,13,14) |

InChI Key |

CTAWFWSRVDKYNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-difluoro-1H-indazole-3-carboxylate typically involves the reaction of 4,6-difluoro-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-difluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 4,6-difluoro-1H-indazole-3-carboxylic acid.

Reduction: Ethyl 4,6-difluoro-1H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have highlighted the potential of ethyl 4,6-difluoro-1H-indazole-3-carboxylate as a lead compound in the development of new pharmaceuticals targeting cancer. Its structural properties suggest that it may exhibit significant antitumor activity. For instance, derivatives of indazole compounds have been shown to induce apoptosis in cancer cells by modulating key pathways involved in cell survival and proliferation .

In particular, compounds with fluorine substitutions have demonstrated improved permeability and selectivity towards cancer cells. This is attributed to the fluorine atoms enhancing lipophilicity or directly interacting with target proteins, which can result in lower cytotoxicity against normal cells compared to traditional chemotherapeutics .

1.2 Targeting Specific Cancer Types

This compound derivatives have been evaluated for their inhibitory effects on various cancer cell lines. For example, one study reported an IC50 value of 5.15 µM against the K562 cell line (a model for chronic myeloid leukemia), indicating promising selectivity and potential for further development as an anticancer agent .

Synthetic Applications

2.1 Synthesis of Complex Molecules

The synthesis of this compound typically involves classical methods such as Fischer indole synthesis, where it can serve as a precursor for more complex organic molecules. This compound's unique structure allows it to be utilized in further synthetic transformations, making it valuable in organic chemistry research.

2.2 Comparison with Other Indazole Derivatives

This compound can be compared with other indazole derivatives based on structural differences and potential applications:

| Compound Name | Structural Differences | Potential Applications |

|---|---|---|

| Ethyl 5,6-difluoro-1H-indazole-3-carboxylate | Fluorine atoms at positions 5 and 6 | Similar medicinal chemistry applications |

| Ethyl 4,6-dichloro-1H-indazole-3-carboxylate | Chlorine atoms instead of fluorine | Potentially different biological activities |

| Mthis compound | Methyl ester group instead of ethyl | Variations in solubility and reactivity |

| Ethyl 5-fluoro-1H-indazole-3-carboxylate | Fluorine atom only at position 5 | Targeted applications based on specific reactivity |

The specific positioning of fluorine atoms at the 4 and 6 positions imparts distinct chemical reactivity and potentially unique biological properties compared to other similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 4,6-difluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences between Ethyl 4,6-difluoro-1H-indazole-3-carboxylate and its analogs are summarized below:

Substituent Effects:

- Chlorine, while also electron-withdrawing, has a weaker inductive effect compared to fluorine.

- Steric Effects : The smaller van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) minimizes steric hindrance, favoring interactions in tight binding pockets.

- Lipophilicity : Chlorine’s higher hydrophobicity (ClogP ~2.5) compared to fluorine (ClogP ~1.8) may improve membrane permeability but reduce aqueous solubility.

Pharmacological Relevance

Though specific data on the 4,6-difluoro isomer is absent, insights from analogs suggest:

- Fluorinated Derivatives : Enhanced metabolic stability and bioavailability due to fluorine’s resistance to cytochrome P450 oxidation.

- Chlorinated Derivatives: Potentially stronger target binding via hydrophobic interactions but with higher risk of off-target effects.

Research Findings and Gaps

Limited Data on 4,6-Difluoro Isomer: The absence of direct studies on this compound highlights a critical research gap. Positional isomerism (4,6 vs. 5,6) could significantly alter biological activity, as seen in other indazole-based kinase inhibitors .

Analog-Based Predictions : The 5,6-difluoro analog’s properties suggest the 4,6-difluoro variant may exhibit unique selectivity profiles, particularly in oncology targets (e.g., PARP or Aurora kinases).

Biological Activity

Ethyl 4,6-difluoro-1H-indazole-3-carboxylate is a synthetic compound that belongs to the indazole family, characterized by its unique structure with fluorine substitutions at the 4 and 6 positions of the indazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The presence of fluorine atoms in this compound enhances its chemical stability and may influence its biological activity due to alterations in electronic properties and reactivity. The synthesis typically involves classical methods such as Fischer indole synthesis, where 4,6-difluorophenylhydrazine reacts with ethyl glyoxylate under acidic conditions.

The biological activity of this compound may be attributed to its ability to modulate various cellular pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins like Bcl-2 and Bax . Furthermore, these compounds can disrupt the cell cycle distribution, leading to increased rates of apoptosis in treated cells .

Case Studies and Research Findings

A comprehensive study highlighted the structure-activity relationships (SAR) of substituted indazoles. It was found that modifications at specific positions on the indazole ring could significantly alter their potency against cancer cell lines. For example, compounds with diethylamino groups at certain positions demonstrated enhanced inhibitory effects on the CB1 receptor compared to others .

In another study focusing on microtubule assembly inhibition, certain indazole derivatives showed effective inhibition at concentrations around 20 µM, suggesting potential applications as microtubule-destabilizing agents . Although these studies do not directly evaluate this compound, they provide insights into the biological activities that similar compounds may exhibit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.